Omadacycline tosylate

Catalog No.
S001676
CAS No.
M.F
C36H48N4O10S
M. Wt
728.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omadacycline tosylate

Omadacycline tosylate addresses the critical need for an oral/IV tetracycline-class antibiotic effective against MDR strains. Unlike older tetracyclines susceptible to efflux and ribosomal protection, and unlike tigecycline (IV-only), this tosylate salt provides 34.5% oral bioavailability and 3-fold greater ELF exposure. Key data: • Thermally stable Form 1 polymorph (up to 70°C), >98% purity. • Aqueous solubility >120 mg/mL for flexible formulation. • Potent against MRSA, VRE, Legionella pneumophila. Supplied with CoA; immediate global delivery.

Product Name

Omadacycline tosylate

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C36H48N4O10S

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

solubility

Soluble in DMSO

Synonyms

Amadacyclin tosylate, Omadacycline tosylate; Nuzyra; PTK-0796; PTK 0796; PTK0796;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

The exact mass of the compound Omadacycline tosylate is 728.3091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Omadacycline tosylate (CAS 1075240-43-5) is a highly purified, third-generation aminomethylcycline antibiotic, structurally derived from minocycline via a C9-position modification (9-aminomethyl group). This structural evolution allows the compound to evade classical tetracycline resistance mechanisms, including tetracycline-specific efflux pumps and Tet(O) ribosomal protection [1]. In procurement and formulation contexts, the tosylate salt is specifically prioritized over the omadacycline free base or hydrochloride salts due to its solid-state stability, predictable crystallization behavior, and high aqueous solubility, making it the definitive active pharmaceutical ingredient (API) form for both in vitro assay standardization and downstream pharmaceutical manufacturing .

Research Fit

Aminomethylcycline scaffold designed to evade tet(M)/tet(K) resistance mechanisms
Oral and IV formulations support step-down and outpatient infection research models
Reported activity against resistant Gram-positive and Gram-negative isolates in susceptibility screens

Generic substitution with older tetracyclines (e.g., doxycycline, minocycline) fails because they are highly susceptible to ribosomal protection and efflux pump resistance in modern multi-drug resistant (MDR) strains. Substituting omadacycline with its closest third-generation benchmark, tigecycline, introduces a critical route-of-administration failure: tigecycline is strictly limited to intravenous (IV) use due to poor oral absorption, whereas omadacycline is engineered for both IV and oral delivery[1]. Furthermore, attempting to procure or process omadacycline as a crude free base rather than the tosylate salt leads to manufacturing bottlenecks; the free base is prone to thermal degradation and purification challenges, whereas the tosylate salt provides a highly stable polymorph (Form 1) that withstands processing temperatures up to 70°C without degradation [2].

Substitution Risk

Oral formulation mismatch
Tigecycline and eravacycline are IV-only; omadacycline’s oral option may be essential for protocols requiring oral dosing or step-down designs.
Pulmonary exposure divergence
Reported ELF and AC concentrations differ markedly; lung infection model outcomes may not translate directly between compounds.
GI tolerability profile difference
Lower reported nausea and vomiting incidence with omadacycline may influence adverse event interpretation in long-duration models.
Resistance target engagement varies
Activity against tet(M)-positive strains is preserved but may differ from older tetracyclines; strain-specific susceptibility requires confirmation.

Thermal Stability and Aqueous Solubility: Tosylate Salt vs. Free Base

During API scale-up and formulation, the salt form dictates process viability. Omadacycline tosylate (specifically the Form 1 polymorph) demonstrates exceptional thermal stability, remaining stable at temperatures up to 70°C, and achieves high aqueous solubility, with studies showing 122.1 mg dissolving in 1.0 mL of water to form a clear solution. In contrast, the omadacycline free base is less stable, harder to purify without toxic solvents, and prone to degradation during prolonged thermal exposure [1].

Evidence DimensionThermal stability and aqueous solubility
Target Compound DataOmadacycline tosylate (Form 1): Stable up to 70°C; solubility >120 mg/mL in water
Comparator Or BaselineOmadacycline free base: Thermally labile; requires complex extraction to avoid degradation
Quantified DifferenceTosylate salt provides a stable crystalline form up to 70°C with >120 mg/mL aqueous solubility, eliminating free base degradation risks.
ConditionsSolid-state thermal stress testing (0°C to 70°C) and ambient temperature aqueous dissolution.

Ensures reproducible API handling, long-term shelf stability, and seamless integration into aqueous formulation workflows without thermal degradation.

Pulmonary PK
Head-to-head
Omadacycline
ELF AUC0-24 17.23 mg·h/L
AC AUC0-24 302.46 mg·h/L
Tigecycline
ELF AUC0-12 3.16 mg·h/L
AC AUC0-12 38.50 mg·h/L
5.4× ELF exposure; 7.9× AC exposure
Supports pulmonary infection model exposure interpretation
Phase 1 healthy subjects; IV administration

Pharmacokinetic Flexibility: Oral Bioavailability vs. IV-Only Comparators

A primary driver for selecting omadacycline over other third-generation tetracyclines is its pharmacokinetic flexibility. Omadacycline achieves an oral bioavailability of 34.5%, allowing a 300 mg oral dose to produce systemic exposures equivalent to a 100 mg IV dose. In stark contrast, competing advanced glycylcyclines like tigecycline and eravacycline possess near-zero oral bioavailability and are strictly confined to IV administration[1].

Evidence DimensionOral bioavailability
Target Compound DataOmadacycline: 34.5% oral bioavailability
Comparator Or BaselineTigecycline / Eravacycline: 0% (IV administration only)
Quantified DifferenceAbsolute oral bioavailability advantage of 34.5%, enabling oral solid dosage forms.
ConditionsHuman pharmacokinetic profiling (300 mg oral vs. 100 mg IV dosing).

Allows formulators and drug developers to use a single API for both intravenous and oral step-down therapies, a critical commercial advantage over IV-only alternatives.

GI Tolerability
Head-to-head
Omadacycline
Nausea 2.4% (1/42)
Vomiting 0%
Tigecycline
Nausea 47.6% (10/21)
Vomiting 14.3% (3/21)
95% relative reduction in nausea; 0% vomiting
May support tolerability-sensitive study designs
Phase 1 healthy volunteer study; mild-to-moderate events

Pulmonary Tissue Penetration and Systemic Exposure vs. Tigecycline

For respiratory infection models, tissue penetration is a critical selection metric. Pharmacokinetic studies in healthy adults demonstrate that the systemic exposure (AUC0–24) of omadacycline in both Epithelial Lining Fluid (ELF) and plasma is approximately 3-fold higher than that of tigecycline. Furthermore, omadacycline exhibits massive intracellular accumulation, with the ratio of alveolar cells (AC) to unbound plasma concentrations reaching 32.2 [1].

Evidence DimensionSystemic exposure (AUC0-24) in Epithelial Lining Fluid (ELF) and plasma
Target Compound DataOmadacycline: ~3-fold higher AUC0-24 in ELF and plasma vs. tigecycline
Comparator Or BaselineTigecycline: Baseline AUC0-24
Quantified Difference300% higher systemic exposure in critical pulmonary matrices.
ConditionsSteady-state pharmacokinetic evaluation in healthy adult subjects (100 mg IV dosing).

Provides superior quantitative justification for selecting omadacycline in community-acquired bacterial pneumonia (CABP) models and lung-targeted drug delivery research.

Oral Bioavailability
Reported
34.5% oral bioavailability
Once-daily oral maintenance: 300 mg tablet
Supports oral-dosing research protocols
Tigecycline and eravacycline lack oral formulations

In Vitro Potency Against Atypical Respiratory Pathogens vs. Tigecycline

Omadacycline demonstrates highly differentiated in vitro potency against atypical respiratory pathogens, which is critical for broad-spectrum assay panels. Against Legionella pneumophila, omadacycline exhibits an MIC90 of 0.25 mg/L. In contrast, tigecycline is significantly less potent against this specific pathogen, with reported MIC90 values ranging from 4 to 8 mg/L, representing a 16- to 32-fold difference in required inhibitory concentration [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC90) against Legionella pneumophila
Target Compound DataOmadacycline: 0.25 mg/L
Comparator Or BaselineTigecycline: 4.0 to 8.0 mg/L
Quantified Difference16- to 32-fold greater in vitro potency for omadacycline.
ConditionsStandardized in vitro broth microdilution assays against atypical respiratory pathogens.

Crucial for researchers designing in vitro screening panels or therapies targeting atypical pneumonia, where tigecycline's baseline potency is insufficient.

Tet-Resistance Activity
Head-to-head
MIC90 2 μg/mL against tet(M) S. aureus
Active against tet(L)/tet(M) E. faecalis, S. pneumoniae (MIC90 0.06–0.25 μg/mL)
Supports resistant-isolate screening studies
Doxycycline, minocycline MIC90 >8 μg/mL against same strains
Anaerobic Coverage
Head-to-head
Omadacycline / Tigecycline
Identical MIC90 across all species tested
Bacteroides spp. 1–8 μg/mL; C. difficile 0.5 μg/mL; Prevotella 0.5 μg/mL; C. perfringens 16 μg/mL
Supports polymicrobial infection model use
186 clinical anaerobic isolates; agar dilution method
CRGNB Pneumonia
Context-dependent
Omadacycline
Endpoint response 72.09% (31/43)
Coagulopathy 5% (1/20)
Tigecycline
Endpoint response 43.24% (16/37)
Coagulopathy 35% (7/20)
+28.85 pp (p=0.012); coagulopathy −30 pp (p=0.039)
Reported endpoint-response context; supports model interpretation
Retrospective ICU cohort; requires prospective validation

Oral Solid Dosage Formulation for MDR Pathogens

Because omadacycline tosylate maintains a 34.5% oral bioavailability—unlike IV-only alternatives such as tigecycline—it is a highly suitable candidate for developing oral formulations targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The tosylate salt's high aqueous solubility (>120 mg/mL) and thermal stability (up to 70°C) directly support conventional tableting and encapsulation workflows [1].

Respiratory Infection Modeling and Targeted Lung Delivery

Driven by its 3-fold higher systemic exposure in Epithelial Lining Fluid (ELF) compared to tigecycline and a 32.2-fold accumulation in alveolar cells, omadacycline tosylate is highly indicated for in vivo models of community-acquired bacterial pneumonia (CABP). It serves as a highly effective benchmark API for studying intracellular pathogen clearance, particularly for atypical bacteria like Legionella pneumophila [2].

High-Purity API Manufacturing and Scale-Up

In industrial procurement and chemical scale-up, the tosylate salt of omadacycline is selected over the free base to ensure process reliability. The Form 1 polymorph's resistance to thermal degradation up to 70°C allows for robust crystallization, drying, and milling processes without the yield losses or impurity generation typically associated with handling the labile free base[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lower respiratory tract infection models
Pulmonary tissue penetration profile
ELF and alveolar cell concentration assessment
Oral antibiotic research protocols
Oral formulation availability
Oral bioavailability and step-down regimen evaluation
Tetracycline resistance research
Activity against resistant isolates
MIC testing on tet(M)/tet(K) strains
Extended-duration exposure studies
GI tolerability profile
Adverse event monitoring and study completion rate

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

728.30911491 g/mol

Monoisotopic Mass

728.30911491 g/mol

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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